molecular formula C10H12O2 B14874372 2-Methoxy-1-(o-tolyl)ethanone

2-Methoxy-1-(o-tolyl)ethanone

Cat. No.: B14874372
M. Wt: 164.20 g/mol
InChI Key: GGOUKXJLOUNPFF-UHFFFAOYSA-N
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Description

2-Methoxy-1-(o-tolyl)ethanone, also known as 1-(2-Methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a sweet, floral odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-(o-tolyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of o-toluidine with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(o-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-Methoxybenzoic acid

    Reduction: 2-Methoxy-1-(o-tolyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-(o-tolyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: The compound is used in the production of fragrances and flavors due to its sweet, floral odor.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(o-tolyl)ethanone depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. In the synthesis of pharmaceuticals, the compound may serve as a building block, participating in various chemical reactions to form the desired active ingredients.

Comparison with Similar Compounds

2-Methoxy-1-(o-tolyl)ethanone can be compared with similar compounds such as:

    2-Methoxyacetophenone: Similar structure but lacks the methyl group on the aromatic ring.

    1-(2-Methylphenyl)ethanone: Similar structure but lacks the methoxy group.

    2-Acetyltoluene: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the methoxy and methyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern allows for a wider range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6H,7H2,1-2H3

InChI Key

GGOUKXJLOUNPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)COC

Origin of Product

United States

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